4-Methoxycyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMXLAZIFYYECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347613 | |
| Record name | 4-Methoxycyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-46-5, 121588-79-2 | |
| Record name | 4-Methoxycyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans-4-Methoxycyclohexyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
I Will Now Structure the Outline Based on the Identified Academic Themes, Ensuring Precise Terminology and Adherence to the Exclusions. I Will Focus on the Research Areas and Methodologies Rather Than Specific Experimental Results or Properties of 4 Methoxycyclohexanamine Itself.1. Synthetic Methodologies and Strategies for 4 Methoxycyclohexanamine
Amination Reactions in Cyclohexane (B81311) Derivatives Synthesis
The introduction of an amine group onto a cyclohexane framework is a critical step in the synthesis of 4-methoxycyclohexanamine (B177878). Several amination strategies are employed, each with its own advantages and limitations.
Reductive amination of 4-methoxycyclohexanone (B142444) stands as a principal method for the synthesis of this compound. This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an amine equivalent, to form an intermediate imine or enamine, which is then reduced to the final amine. nih.govmasterorganicchemistry.com The choice of reducing agent and catalyst is crucial for achieving high yield and selectivity.
Catalytic hydrogenation is a widely used technique for the reduction step in reductive amination. masterorganicchemistry.com This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. d-nb.inforug.nl For instance, the hydrogenation of p-toluidine (B81030) in the presence of a noble metal catalyst is a known method for producing trans-4-methylcyclohexylamine. google.com Similarly, the hydrogenation of 4-methylcyclohexanol (B52717) or p-cresol (B1678582) derivatives using supported ruthenium catalysts can yield trans-4-methylcyclohexylamine with high selectivity. vulcanchem.com The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield of the desired amine.
A study on the reductive amination of cyclohexanone (B45756) with benzylamine (B48309) investigated the use of gold catalysts supported on various oxides. d-nb.info The results showed that 4 wt% Au/TiO2 and 4 wt% Au/CeO2/TiO2 were effective catalysts, yielding 72% and 79% of the desired amine, respectively, at 100 °C and 30 bar of hydrogen. d-nb.info The reaction pathway involves the initial formation of a hemiaminal, which then dehydrates to a secondary imine that subsequently undergoes hydrogenation. nih.gov
Enzyme-catalyzed reductive amination has also emerged as a powerful tool. nih.gov Imine reductases (IREDs) can catalyze the reduction of imines with high stereoselectivity. nih.gov For example, the reductive amination of (R)-3-methylcyclohexanone with ammonia using IR_20 yielded the (1S,3R)-amine product in 50% yield with 94% diastereomeric excess. nih.gov
The choice of catalyst system significantly influences the selectivity of the amination process, particularly the stereoselectivity (cis/trans isomer ratio). For instance, the use of supported ruthenium catalysts with alkali metal promoters, such as lithium metaborate, has been shown to achieve high trans-isomer selectivity (>98%) in the synthesis of trans-4-methylcyclohexylamine. vulcanchem.com
The nature of the support material can also play a crucial role. A study on the reductive amination of cyclohexanone with benzylamine using gold catalysts found that the support material (e.g., TiO2, CeO2/TiO2) affected both the activity and selectivity of the catalyst. d-nb.info The acidity and basicity of the catalyst were also found to be important factors, with highly acidic or basic catalysts showing lower selectivity. d-nb.info
In the synthesis of anilines from cyclohexanol, Pt/CeO2 was found to be a superior catalyst compared to Pt/C and Pt/Al2O3. colab.ws This was attributed to its suitable basicity and smaller Pt particle size, which are favorable for the dehydrogenation steps involved in the reaction cascade. colab.ws
Table 1: Catalyst Systems in Reductive Amination
| Catalyst System | Substrate(s) | Product(s) | Key Findings |
| 4 wt% Au/TiO2 | Cyclohexanone, Benzylamine | N-benzylcyclohexanamine | 72% yield at 100°C and 30 bar H2. d-nb.info |
| 4 wt% Au/CeO2/TiO2 | Cyclohexanone, Benzylamine | N-benzylcyclohexanamine | 79% yield at 100°C and 30 bar H2. d-nb.info |
| Supported Ru with alkali metal promoters | 4-methylcyclohexanol or p-cresol derivatives | trans-4-methylcyclohexylamine | High trans-isomer selectivity (>98%). vulcanchem.com |
| Pt/CeO2 | Cyclohexanol | Aniline | Superior performance due to suitable basicity and smaller Pt particle size. colab.ws |
| Imine Reductase (IR_20) | (R)-3-methylcyclohexanone, Ammonia | (1S,3R)-amine | 50% yield, 94% diastereomeric excess. nih.gov |
Nucleophilic substitution reactions provide an alternative route to this compound. masterorganicchemistry.comnumberanalytics.com This approach typically involves the reaction of a cyclohexane derivative bearing a suitable leaving group (e.g., a halide or sulfonate) with an amine nucleophile. savemyexams.com For example, the reaction of a chlorinated alkane with methanol (B129727) can be used to introduce the methoxy (B1213986) group, followed by amination. chembk.com The Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia surrogate, is another effective method for preparing primary amines via nucleophilic substitution, minimizing the issue of over-alkylation that can occur with ammonia. libretexts.org
The efficiency of nucleophilic substitution is influenced by the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions. The mechanism generally follows an SN2 pathway, leading to inversion of stereochemistry at the reaction center.
Intramolecular cyclization reactions can be employed to construct the cyclohexane ring with inherent stereochemical control. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, can be used to form cyclic β-keto esters, which can then be further functionalized to introduce the amine and methoxy groups. libretexts.org
Another approach involves visible-light-enabled [4+2] cycloadditions of benzocyclobutylamines with α-substituted vinylketones to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. rsc.org Asymmetric versions of this reaction have been developed using chiral phosphoric acids as catalysts, achieving moderate to good enantioselectivity. rsc.org
Stereoselective synthesis of substituted cyclohexylamines can also be achieved through organocatalytic cascade reactions. For instance, a combination of amine and Brønsted acid catalysis can facilitate an aldol (B89426) condensation-conjugate reduction cascade, terminating in a reductive amination to yield trans-3-substituted cyclohexylamines. thieme-connect.com
Reductive Amination Pathways
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization of this compound is often necessary for analytical purposes or to facilitate further synthetic transformations. chromatographyonline.com For analytical applications, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization can improve volatility, stability, and detectability. slideshare.netjfda-online.com Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) and silylating agents. jfda-online.com Fluorescent labeling reagents like dansyl chloride and o-phthalaldehyde (B127526) (OPA) can be used to enhance detection in fluorescence-based methods. nih.gov
In a synthetic context, the amine group of this compound can be derivatized to protect it during subsequent reactions or to introduce new functional groups. For example, it can be converted into amides, carbamates, or sulfonamides. The compound has been used in the synthesis of more complex molecules, including derivatives with potential biological activity. smolecule.com
Table 2: Common Derivatizing Agents for Amines
| Derivatizing Agent | Purpose | Analytical Technique(s) |
| Trifluoroacetic anhydride (B1165640) | Improve volatility and chromatographic properties | GC, GC-MS jfda-online.com |
| Trimethylsilyl (B98337) (TMS) reagents | Increase volatility and thermal stability | GC, GC-MS jfda-online.com |
| Dansyl chloride | Fluorescence labeling for enhanced detection | HPLC, LC-MS/MS nih.gov |
| o-Phthalaldehyde (OPA) | Fluorogenic labeling | HPLC, LC-MS/MS nih.gov |
| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | UV detection and fluorescence | HPLC, LC-MS/MS nih.gov |
Esterification for Chromatographic Analysis
While direct esterification applies to carboxylic acids and alcohols, the derivatization of amines like this compound for chromatographic analysis typically involves acylation to form amides. This process is analogous to esterification in that it converts a polar functional group (the amine) into a less polar, more volatile derivative suitable for analysis, particularly in gas chromatography. The fundamental principle involves reacting the amine with an acylating agent, often in the presence of a catalyst. researchgate.netaocs.org
Acid-catalyzed reactions, similar to Fischer esterification, can be employed where an acid facilitates the reaction between the amine and a carboxylic acid or its derivative. researchgate.net However, more common methods for amines involve the use of highly reactive acylating agents such as acid anhydrides or acid chlorides. These reactions are generally faster and more efficient. The resulting amide derivative of this compound exhibits reduced polarity and is more amenable to chromatographic separation.
Silylation Techniques for Volatility Enhancement in Gas Chromatography
Silylation is a widely utilized derivatization technique in gas chromatography (GC) for compounds that are not sufficiently volatile or stable at the high temperatures required for analysis. restek.com This method involves the replacement of an active hydrogen atom, such as those on the primary amine group of this compound, with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group. restek.comgcms.cz The resulting silylated derivative is significantly more volatile, less polar, and more thermally stable. restek.com This transformation leads to improved peak shape (narrower and more symmetrical) and enhanced separation during GC analysis. researchgate.net
The reactivity of functional groups towards silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com A variety of silylating reagents are available, with their reactivity influenced by steric hindrance and the strength of their leaving groups. sigmaaldrich.comphenomenex.blog For primary amines like this compound, powerful reagents are often employed. phenomenex.blog
Table 1: Common Silylating Reagents for Derivatization of Amines
| Reagent Name | Abbreviation | Target Functional Groups | Key Characteristics |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | A powerful and widely used silylating agent. restek.comphenomenex.blog The reaction byproduct, N-trimethylsilyl-trifluoroacetamide, is volatile and does not interfere with chromatography. |
| N-trimethylsilylimidazole | TMSI | Alcohols, phenols, carboxylic acids, some amines | A strong silyl (B83357) donor particularly effective for hydroxyl groups but can also derivatize amines. phenomenex.blog |
| Trimethylchlorosilane | TMCS | - | Often used as a catalyst in combination with other reagents like BSTFA to increase their silylating potential, especially for hindered groups. sigmaaldrich.comphenomenex.blog |
Care must be taken during silylation as the reagents are sensitive to moisture, which can deactivate the reagent and hydrolyze the formed derivative. restek.comsigmaaldrich.com Therefore, reactions are typically conducted under anhydrous conditions. researchgate.net
Pre-column Derivatization for Enhanced Detection in Liquid Chromatography
In High-Performance Liquid Chromatography (HPLC), derivatization is often performed not to increase volatility, but to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the analyte. thermofisher.com Since this compound lacks a strong native chromophore, pre-column derivatization is essential for sensitive detection by UV or fluorescence detectors. thermofisher.comacademicjournals.org This technique improves sensitivity and selectivity, allowing for the detection of low concentrations of the amine in complex matrices. thermofisher.com
Several reagents are commonly used for the derivatization of primary and secondary amines prior to HPLC analysis. thermofisher.com The choice of reagent depends on the desired sensitivity and the available detection equipment.
Table 2: Common Pre-column Derivatization Reagents for HPLC Analysis of Amines
| Reagent | Abbreviation | Detection Method | Comments |
|---|---|---|---|
| o-Phthaldialdehyde | OPA | Fluorescence | Reacts rapidly with primary amines at room temperature in the presence of a thiol. thermofisher.com The resulting isoindole derivatives are highly fluorescent but can be unstable, often requiring automated derivatization. nih.govsci-hub.box |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.comnih.gov |
| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | Dansyl-Cl | Fluorescence, UV | Reacts with primary and secondary amines to yield intensely fluorescent derivatives. academicjournals.orgnih.gov The reaction can be slower than with OPA or FMOC-Cl. |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | A reagent that interacts with amine groups to form fluorescent products, enabling sensitive detection in HPLC-FLD systems. mdpi.com |
Stereoselective Synthesis of this compound Isomers
The cyclohexane ring in this compound can exist in different stereoisomeric forms. The relationship between the amine and methoxy groups on the ring can be cis (on the same side of the ring's plane) or trans (on opposite sides). libretexts.org Furthermore, if the molecule is synthesized from chiral precursors or by using chiral reagents, enantiomerically enriched forms can be produced. Controlling this stereochemistry is a significant aspect of its synthesis.
Control of cis/trans Isomer Ratios
The relative orientation of the substituents on the cyclohexane ring defines the cis and trans diastereomers, which have distinct physical and chemical properties. libretexts.org The control of this diastereoselectivity is a common challenge in the synthesis of substituted cyclohexanes.
One common synthetic route to cyclohexylamines is the catalytic hydrogenation of the corresponding cyclohexanone. The hydrogenation of 4-methoxycyclohexanone can yield a mixture of cis- and trans-4-methoxycyclohexanamine. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. For the structurally similar compound 4-methylcyclohexylamine, the use of supported ruthenium catalysts with alkali metal promoters has been shown to achieve high selectivity for the trans isomer (>98%). vulcanchem.com This suggests that similar catalytic systems could be effective for directing the stereochemistry of this compound synthesis.
Another strategy for controlling the isomer ratio is through isomerization. If a synthetic method produces an undesired mixture of isomers, it is sometimes possible to convert the less stable isomer into the more stable one. For substituted cyclohexanes, the trans isomer, where bulky substituents can occupy equatorial positions to minimize steric strain, is often the thermodynamically more stable product. Acid-catalyzed isomerization, for instance using p-toluenesulfonic acid, can be used to equilibrate a mixture, favoring the formation of the more stable trans isomer. nih.gov The separation of cis and trans isomers can also be achieved through physical methods like fractional crystallization or chromatography, exploiting their different physical properties. google.com
Chiral Auxiliary Approaches
Asymmetric synthesis using chiral auxiliaries is a powerful strategy for controlling the absolute stereochemistry of a product. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. uwindsor.ca After the desired stereocenter has been created, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orguwindsor.ca
While specific literature detailing the use of a chiral auxiliary for the synthesis of this compound is not prevalent, the principles of this methodology are broadly applicable. A hypothetical approach could involve:
Attachment: Reacting a prochiral precursor, such as 4-methoxycyclohexanone, with a chiral amine auxiliary (e.g., a derivative of valinol or phenylalaninol) to form a chiral imine or enamine. uwindsor.ca
Diastereoselective Reaction: Subjecting this intermediate to a diastereoselective transformation. For example, a stereoselective reduction of the C=N bond of the chiral imine would create a new stereocenter at the C-1 position. The chiral auxiliary shields one face of the molecule, directing the reducing agent to attack from the less hindered face. numberanalytics.com
Cleavage: Removing the chiral auxiliary, typically by hydrolysis, to release the enantiomerically enriched this compound. wikipedia.org
This approach allows for the synthesis of a single enantiomer from an achiral starting material by leveraging the stereochemical information embedded in the recyclable auxiliary. researchgate.net
Asymmetric Catalysis in Methoxycyclohexanamine Synthesis
Asymmetric catalysis represents a highly efficient method for enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. frontiersin.orgwikipedia.org This approach avoids the need to attach and remove a stoichiometric auxiliary. chiralpedia.com
A plausible strategy for the asymmetric synthesis of this compound is the catalytic asymmetric hydrogenation of a suitable prochiral precursor. An enamine derived from 4-methoxycyclohexanone could be hydrogenated using a chiral transition metal catalyst. Catalysts based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands such as BINAP, are well-known for their effectiveness in the asymmetric hydrogenation of various substrates, including enamines, to produce chiral amines with high enantioselectivity. wikipedia.org
Modern synthetic methods continue to expand the toolkit for creating such molecules. For example, visible-light-enabled photoredox catalysis has been used for the stereoselective synthesis of other functionalized cyclohexylamine derivatives, showcasing advanced catalytic strategies that could potentially be adapted for this compound. rsc.org These catalytic methods offer a direct and atom-economical pathway to enantiomerically pure amines. frontiersin.org
Reactivity and Reaction Mechanisms of 4 Methoxycyclohexanamine
Amine Group Reactivity and Functionalization
The primary amine group in 4-Methoxycyclohexanamine (B177878) is a key center of reactivity, capable of participating in both electrophilic and nucleophilic reactions. Its basicity and the presence of a lone pair of electrons on the nitrogen atom underpin its chemical behavior.
Electrophilic Reactions of the Amine Moiety
The amine group readily reacts with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental to the functionalization of this compound.
Alkylation: The amine group can be alkylated by reaction with alkyl halides, such as methyl iodide. This reaction, a nucleophilic aliphatic substitution, can proceed sequentially to form secondary, tertiary, and ultimately quaternary ammonium salts. The initial reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. Each subsequent alkylation increases the steric hindrance around the nitrogen but also can increase the nucleophilicity of the resulting amine, often leading to a mixture of products. To achieve exhaustive methylation and form the quaternary ammonium salt, an excess of the alkylating agent is typically used. byjus.comlibretexts.org The formation of a quaternary ammonium salt is a key step in the Hofmann elimination, a process used to form alkenes from amines. byjus.com
Nucleophilic Reactions of the Amine Moiety
The nitrogen atom of the amine group, with its lone pair of electrons, acts as a potent nucleophile, readily attacking electrophilic centers.
Reaction with Aldehydes and Ketones: this compound can react with aldehydes and ketones, such as benzaldehyde, to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemsociety.org.ng The formation of the imine is a reversible process. The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the stable imine. google.com
Methoxy (B1213986) Group Reactivity and Transformations
The methoxy group, an ether linkage on the cyclohexane (B81311) ring, is generally less reactive than the amine group. However, under specific conditions, it can undergo cleavage or substitution reactions.
Ether Cleavage Reactions
The carbon-oxygen bond of the methoxy group can be cleaved under harsh conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comwikipedia.org This reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, converting the methoxy group into a good leaving group (methanol). Subsequently, the halide ion (Br- or I-) acts as a nucleophile and attacks the carbon atom of the cyclohexane ring attached to the oxygen.
The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the ether. masterorganicchemistry.comwikipedia.org For a secondary carbon, as is the case in this compound, the reaction can proceed through either pathway, often leading to a mixture of products. masterorganicchemistry.com In an SN2 mechanism, the halide ion directly attacks the carbon, leading to an inversion of stereochemistry if the carbon is a stereocenter. In an SN1 mechanism, the leaving group departs first to form a carbocation intermediate, which is then attacked by the halide nucleophile. This pathway would lead to a mixture of stereoisomers.
Substitutions at the Methoxy Position
Direct nucleophilic substitution at the methoxy position without prior activation is generally not feasible due to the poor leaving group ability of the methoxide ion.
Cyclohexane Ring Reactivity
The reactivity of the cyclohexane ring itself is largely influenced by its conformational preferences. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. libretexts.org Substituents on the ring can occupy either axial or equatorial positions.
The relative stability of the two possible chair conformations of a substituted cyclohexane is determined by the steric interactions between the substituent and the rest of the ring, particularly the 1,3-diaxial interactions. chemistrysteps.comproprep.com These are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring.
The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. wvu.edu A larger A-value indicates a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -NH₂ | 1.23 |
| -OCH₃ | 0.75 |
For this compound, we must consider the conformational preferences of both the cis and trans isomers.
trans-4-Methoxycyclohexanamine: In the trans isomer, the amino and methoxy groups are on opposite sides of the ring. This allows for a diequatorial conformation where both bulky groups avoid significant 1,3-diaxial interactions. The alternative diaxial conformation would be highly disfavored due to the significant steric strain from both axial substituents. Therefore, trans-4-methoxycyclohexanamine is expected to exist almost exclusively in the diequatorial conformation.
cis-4-Methoxycyclohexanamine: In the cis isomer, the amino and methoxy groups are on the same side of the ring. This means that in any chair conformation, one group must be axial while the other is equatorial. To predict the more stable conformation, we compare the A-values of the two substituents. The amino group has a larger A-value (1.23 kcal/mol) than the methoxy group (0.75 kcal/mol), indicating a stronger preference for the equatorial position. Therefore, the more stable conformation of cis-4-methoxycyclohexanamine will have the amino group in the equatorial position and the methoxy group in the axial position.
The reactivity of the functional groups can be influenced by their axial or equatorial orientation. For example, an equatorial amine is generally more sterically accessible and therefore more reactive towards bulky electrophiles than an axial amine.
Ring-Opening Reactions (for related cyclobutane analogues, relevant for comparative studies)
While this compound, possessing a stable six-membered ring, does not readily undergo ring-opening reactions, the study of analogous four-membered rings provides valuable insight into the reactivity of cyclic amines. The ring strain in cyclobutane derivatives makes them susceptible to ring-opening, offering a comparative model for understanding potential reaction pathways, should the cyclohexane ring be activated.
One common method for inducing ring expansion or opening in amino-substituted cycloalkanes is the Tiffeneau–Demjanov rearrangement. This reaction involves the diazotization of a primary amine, followed by the loss of nitrogen gas to form a carbocation, which can then undergo rearrangement. In the case of a hypothetical aminocyclobutane analogue of this compound, such as 1-(aminomethyl)-1-methoxycyclobutane, the reaction would proceed through a carbocation intermediate, leading to ring-expanded cyclopentanone products.
The reaction of cyclopropylmethamine with sodium nitrite is a well-documented example of such a rearrangement, yielding a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallylic alcohol wikipedia.org. This highlights the propensity of small, strained rings bearing an amino group to undergo ring expansion and opening.
| Starting Material | Reagents | Major Products | Product Ratio |
| Cyclopropylmethamine | NaNO2, aq. HClO4 | Cyclopropylmethyl alcohol, Cyclobutanol, But-3-en-1-ol | 48 : 47 : 5 |
This interactive table showcases the product distribution from the diazotization of cyclopropylmethamine, a reaction analogous to what might be expected from a strained aminocycloalkane.
Functionalization of the Cyclohexane Scaffold
The cyclohexane ring of this compound can be functionalized through various reactions, although the presence of the amino and methoxy groups influences the regioselectivity and stereoselectivity of these transformations. The amino group is a versatile handle for a wide range of modifications.
N-Functionalization: The primary amine can be readily acylated, alkylated, or arylated to introduce a variety of substituents. For instance, N-acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. N-alkylation can be achieved with alkyl halides, and N-arylation can be performed using methods like the Buchwald-Hartwig amination.
C-H Functionalization: Direct functionalization of the C-H bonds of the cyclohexane ring is a more challenging but increasingly important area of research. While no specific studies on this compound were identified, general methods for the C-H functionalization of cyclohexane derivatives could be applicable. These often involve transition-metal catalysis to activate the C-H bonds, leading to the introduction of new carbon-carbon or carbon-heteroatom bonds. The directing effect of the existing functional groups would be a critical factor in determining the site of functionalization.
| Reaction Type | Reagents | Product Type |
| N-Acylation | Acetyl chloride, Triethylamine | N-(4-methoxycyclohexyl)acetamide |
| N-Alkylation | Methyl iodide, K2CO3 | N-methyl-4-methoxycyclohexanamine |
| N-Arylation | Phenyl bromide, Pd catalyst, Base | N-phenyl-4-methoxycyclohexanamine |
This interactive table summarizes common functionalization reactions of the amino group in this compound.
Mechanistic Investigations of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling reaction outcomes. This involves elucidating reaction pathways and considering the influence of steric and electronic effects.
Elucidation of Reaction Pathways
The elucidation of reaction pathways often involves a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. For this compound, the reaction pathways are heavily influenced by the nature of the reagents and reaction conditions.
In substitution and elimination reactions, the conformation of the cyclohexane ring plays a pivotal role. For a reaction to proceed via an E2 mechanism, for example, an anti-periplanar arrangement of the leaving group and a proton is required. In the chair conformation of a cyclohexane derivative, this corresponds to a trans-diaxial orientation. The cis and trans isomers of this compound will therefore exhibit different reactivities in such reactions.
Neighboring group participation (NGP) by the methoxy group is another important mechanistic consideration wikipedia.orgnih.gov. The lone pair of electrons on the oxygen atom can act as an internal nucleophile, potentially influencing the rate and stereochemistry of substitution reactions at an adjacent carbon. For instance, in a substitution reaction at a carbon bearing a leaving group, the methoxy group could participate to form a cyclic oxonium ion intermediate, leading to retention of stereochemistry.
Role of Steric and Electronic Effects on Reaction Outcomes
The steric and electronic effects of the methoxy and amino groups are intrinsically linked to the conformational preferences of the cyclohexane ring and have a profound impact on reaction outcomes.
Steric Effects: The size of the methoxy and amino groups, and any substituents attached to the nitrogen, will influence the conformational equilibrium of the cyclohexane ring. In general, bulky groups prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. The steric hindrance presented by these groups can also affect the accessibility of certain reaction sites to incoming reagents researchgate.netjournals.co.za. For example, in the alkylation of the amino group, a bulky alkylating agent may react at a slower rate due to steric hindrance.
The interplay of these effects is evident in the relative reactivity of the cis and trans isomers of this compound. The preferred conformation of each isomer will place the substituents in either axial or equatorial positions, leading to different steric environments and potentially different reaction pathways and rates.
| Effect | Influence on Reactivity |
| Electronic (Methoxy) | Electron-donating, can stabilize carbocation intermediates. |
| Electronic (Amino) | Strongly electron-donating and activating. |
| Steric (General) | Bulky groups favor equatorial positions, influencing conformational equilibrium and reagent accessibility. |
| Neighboring Group Participation (Methoxy) | Potential for anchimeric assistance, affecting reaction rate and stereochemistry. |
This interactive table outlines the key steric and electronic effects that influence the reactivity of this compound.
Stereochemistry and Conformational Analysis
Stereoisomerism of 4-Methoxycyclohexanamine (B177878) (cis and trans isomers)
The presence of two substituents—a methoxy (B1213986) group and an amino group—on the cyclohexane (B81311) ring at positions 1 and 4 allows for the existence of geometric isomers. These isomers, designated as cis and trans, differ in the spatial orientation of these groups relative to the plane of the ring.
Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. In this compound, the cis and trans isomers represent two distinct configurational isomers.
cis-4-Methoxycyclohexanamine : In this isomer, both the methoxy (-OCH3) and amino (-NH2) groups are on the same side of the cyclohexane ring's plane. fiveable.me
trans-4-Methoxycyclohexanamine : In this isomer, the methoxy and amino groups are on opposite sides of the ring's plane. fiveable.me
Because of the restriction of rotation around the carbon-carbon bonds within the ring structure, these two isomers are not interconvertible under normal conditions. pressbooks.pub Both the cis and trans isomers of 1,4-disubstituted cyclohexanes are achiral because they possess a plane of symmetry that passes through the C1 and C4 atoms and their respective substituents. libretexts.org
Stereoisomers that are not mirror images of each other are known as diastereomers. The cis and trans isomers of this compound fit this definition. They are distinct chemical compounds with different physical properties and energy levels. Their relationship is diastereomeric because they are stereoisomers of each other, but they are not enantiomers (non-superimposable mirror images). libretexts.org
Conformational Isomers of this compound
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For cyclohexane derivatives, this primarily involves the interconversion of various ring shapes.
The cyclohexane ring is not a flat hexagon, as this would create significant angle strain (120° instead of the ideal 109.5° for sp³-hybridized carbons) and torsional strain (from eclipsing C-H bonds). wikipedia.org To alleviate this strain, the ring adopts puckered conformations. pressbooks.pubbyjus.com
Chair Conformation : This is the most stable conformation of cyclohexane. wikipedia.orgpressbooks.pub In the chair form, all bond angles are approximately 109.5°, eliminating angle strain, and all adjacent hydrogens are in a staggered arrangement, which minimizes torsional strain. libretexts.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. wikipedia.org
Boat Conformation : This is a higher-energy, more flexible conformation. davuniversity.org It is less stable than the chair due to two main factors: torsional strain from four pairs of eclipsed hydrogen atoms and steric strain from the "flagpole" interaction, where two hydrogen atoms on C1 and C4 point towards each other. pressbooks.pubdavuniversity.org
Twist-Boat Conformation : This conformation is intermediate in energy between the chair and boat forms. wikipedia.org It is formed by a slight twisting of the boat conformation, which alleviates some of the flagpole and eclipsing interactions. davuniversity.org
The energy difference between these conformations means that while the ring is dynamic, it spends the vast majority of its time in the low-energy chair conformation. The boat conformation acts as a high-energy transition state during the interconversion between two different chair forms. wikipedia.org
In the chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring occupy two distinct types of positions:
Axial (a) : Six bonds that are parallel to the principal axis of the ring, pointing alternately straight up or straight down. fiveable.melibretexts.org
Equatorial (e) : Six bonds that point outward from the "equator" of the ring, roughly parallel to the ring plane. fiveable.melibretexts.org
Each carbon atom in the ring has one axial and one equatorial bond. libretexts.org When a substituent is present, it can occupy either an axial or an equatorial position. Generally, a substituent is more stable in the equatorial position. ucalgary.ca This preference is due to steric strain that arises when a substituent is in the axial position, known as a 1,3-diaxial interaction . This refers to the unfavorable steric repulsion between an axial substituent and the axial hydrogens (or other substituents) located on the same side of the ring, three carbons away. jove.comopenstax.org Placing the substituent in the equatorial position points it away from the rest of the ring, minimizing these repulsive interactions. ucalgary.ca
At room temperature, a cyclohexane ring is in a state of rapid dynamic equilibrium, undergoing a process called "ring flipping" or "chair-chair interconversion". libretexts.org During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com
For a substituted cyclohexane, the two chair conformations resulting from a ring flip are no longer equal in energy. libretexts.org The equilibrium will favor the conformer that is more stable. The relative stability is determined by the energetic penalty, or steric strain, associated with having a substituent in the axial position. This energy difference is quantified by the A-value , which is the change in Gibbs free energy (ΔG) for moving a substituent from the equatorial to the axial position. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.com
Table 1: Conformational A-Values for Relevant Substituents
| Substituent | Formula | A-value (kcal/mol) |
|---|---|---|
| Amino | -NH₂ | ~1.4–1.7 |
| Methoxy | -OCH₃ | ~0.6 |
Note: A-values can vary slightly depending on the experimental conditions and solvent.
The analysis of conformational equilibria for the isomers of this compound is as follows:
trans-4-Methoxycyclohexanamine : This isomer can exist in two chair conformations: one with both the amino and methoxy groups in equatorial positions (diequatorial) and, after a ring flip, one with both groups in axial positions (diaxial). Due to the strong preference of both groups to avoid 1,3-diaxial interactions, the diequatorial conformer is significantly more stable. The equilibrium will overwhelmingly favor the diequatorial conformation. libretexts.org
cis-4-Methoxycyclohexanamine : In the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation (axial-equatorial). A ring flip interconverts the two, swapping their positions. The two resulting conformers are not energetically equivalent. pressbooks.pub The more stable conformer will be the one where the larger group (the one with the higher A-value) occupies the more stable equatorial position. pressbooks.pubsapub.org Since the amino group has a larger A-value than the methoxy group, the equilibrium will favor the conformation where the amino group is equatorial and the methoxy group is axial.
Table 2: Summary of Stable Conformations for this compound Isomers
| Isomer | Substituent Positions (Pre-flip) | Substituent Positions (Post-flip) | More Stable Conformer |
|---|---|---|---|
| trans | -NH₂ (eq), -OCH₃ (eq) | -NH₂ (ax), -OCH₃ (ax) | Diequatorial |
| cis | -NH₂ (eq), -OCH₃ (ax) | -NH₂ (ax), -OCH₃ (eq) | Amino (eq), Methoxy (ax) |
Influence of Substituents on Conformational Preferences
The conformational landscape of this compound is dictated by the spatial arrangement of the amine (-NH₂) and methoxy (-OCH₃) groups on the cyclohexane ring. The most stable conformation for a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. libretexts.org In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). libretexts.orgauremn.org.br The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org
For this compound, two diastereomers exist: cis and trans. In the trans isomer, the substituents are on opposite faces of the ring, allowing both the methoxy and amine groups to occupy equatorial positions simultaneously. In the cis isomer, the groups are on the same face, forcing one to be axial while the other is equatorial. The equilibrium between the two possible chair conformations is governed by the steric and electronic properties of these substituents.
Steric Interactions and Strain Analysis (e.g., Gauche-Butane Interactions)
The primary factor driving the preference for equatorial substitution is the avoidance of steric strain. When a substituent occupies an axial position, it experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). libretexts.org These interactions, known as 1,3-diaxial interactions, are energetically destabilizing. sapub.orgutdallas.edu
This type of steric strain is analogous to the gauche interaction in butane, where non-bonded groups are in close proximity, causing van der Waals repulsion. libretexts.org An axial substituent on a cyclohexane ring creates two such gauche interactions with the ring carbons it is sterically crowding. youtube.com Consequently, substituents will preferentially adopt the equatorial orientation to minimize this strain. sapub.org
The magnitude of this preference is indicated by the A-value. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com For the substituents in this compound, the A-values provide insight into the conformational equilibrium.
Table 1: Conformational A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) |
|---|---|
| -NH₂ (Amino) | ~1.2 - 1.6 |
| -OCH₃ (Methoxy) | 0.6 |
| -CH₃ (Methyl) | 1.74 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
Based on these values, the amino group is sterically more demanding than the methoxy group.
For trans-4-methoxycyclohexanamine , the conformer with both the amine and methoxy groups in equatorial positions is overwhelmingly favored. The alternative diaxial conformation would introduce significant steric strain from both groups, making it highly unstable.
For cis-4-methoxycyclohexanamine , one group must be axial and the other equatorial. Given that the amino group has a higher A-value, the most stable conformation will be the one where the amino group occupies the equatorial position and the smaller methoxy group is forced into the axial position. libretexts.org
Electronic Effects on Conformational Stability
Beyond sterics, electronic effects can also influence conformational preferences, although they are often more subtle. For disubstituted cyclohexanes with polar groups, intramolecular electrostatic interactions can become significant. cdnsciencepub.com In the case of this compound, the polarity of the C-N and C-O bonds can lead to dipole-dipole interactions.
In the diaxial conformation of the trans isomer, the dipoles of the C-O and C-N bonds are roughly anti-parallel, which can be an electrostatically favorable arrangement. Conversely, in the diequatorial conformer, the interaction is more complex. However, studies on similar trans-1,4-dihalo- and diacetoxy-cyclohexanes have shown that electrostatic interactions can sometimes stabilize the diaxial form more than expected, leading to deviations from the additivity of A-values. cdnsciencepub.comcdnsciencepub.comresearchgate.net Despite this, the severe steric penalty of the diaxial form means the diequatorial conformer remains dominant for this compound.
For the cis isomer, the possibility of intramolecular hydrogen bonding between the axial amine group (as a donor) and the equatorial methoxy group (as an acceptor) could potentially offer a stabilizing interaction. However, such an interaction would be weak and unlikely to overcome the significant steric preference for the larger amino group to be equatorial.
Methods for Conformational Analysis
The conformational equilibrium of this compound can be investigated through both experimental and theoretical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignments
NMR spectroscopy is a powerful experimental tool for determining the conformational preferences of cyclohexane derivatives. auremn.org.br At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a spectrum where the chemical shifts and coupling constants are a weighted average of the contributing conformers. auremn.org.br
However, by cooling the sample to a low temperature (a technique known as variable temperature NMR), the ring-flip process can be slowed or "frozen out." researchgate.net This allows for the direct observation of individual signals for the axial and equatorial protons of each distinct conformer.
Key NMR parameters used for conformational assignment include:
Chemical Shift : Axial protons are generally more shielded by the electron clouds of the C-C single bonds of the ring and thus resonate at a higher field (lower ppm value) compared to their equatorial counterparts.
Coupling Constants (³J) : The magnitude of the vicinal coupling constant (³JH-H) is dependent on the dihedral angle between the coupled protons. According to the Karplus relationship, this coupling is largest for axial-axial (Hax-Hax) interactions (dihedral angle ≈ 180°), and smaller for axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) interactions (dihedral angles ≈ 60°).
Table 2: Typical ¹H-NMR Parameters for Cyclohexane Protons
| Interaction Type | Dihedral Angle | Typical Coupling Constant (³J) |
|---|---|---|
| Axial - Axial | ~180° | 8 - 13 Hz |
| Axial - Equatorial | ~60° | 2 - 5 Hz |
By integrating the distinct signals at low temperature, the relative populations of the conformers can be determined, from which the Gibbs free energy difference (ΔG°) can be calculated. researchgate.net
Computational Approaches to Conformational Energy Landscapes
Computational chemistry provides a theoretical means to explore the conformational energy landscape of molecules. sapub.orgsapub.org Using molecular mechanics or quantum mechanics methods, it is possible to calculate the geometries and relative energies of different conformers.
The typical process involves:
Conformational Search : An initial exploration of the potential energy surface is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF), to identify all possible low-energy structures, including various chair, boat, and twist-boat conformations.
Geometry Optimization and Energy Calculation : The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and their corresponding energies.
Population Analysis : The relative Gibbs free energies of the optimized conformers are used to calculate the predicted equilibrium populations at a given temperature using the Boltzmann distribution equation.
These computational results can predict which conformer is most stable, quantify the energy differences between them, and provide insights into the energy barriers for interconversion. The theoretical predictions can then be compared with experimental data from NMR or other spectroscopic techniques to build a comprehensive understanding of the molecule's conformational behavior.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution and energy.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their conformational dynamics and reaction mechanisms.
Conformational Analysis using Molecular MechanicsFor a flexible molecule like 4-Methoxycyclohexanamine (B177878), which features a cyclohexane (B81311) ring, conformational analysis is critical. The cyclohexane ring can exist in various conformations, most notably the chair, boat, and twist-boat forms. Furthermore, the methoxy (B1213986) and amine substituents can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) with distinct energy levels.
A conformational analysis using molecular mechanics force fields, such as MMFF94, would systematically explore the potential energy surface of the molecule. avogadro.cccomputational-chemistry.co.uk This search identifies all low-energy conformers and calculates their relative stabilities. The results would reveal the preferred conformation of both cis- and trans-4-Methoxycyclohexanamine and quantify the energy differences between the axial and equatorial arrangements of the substituents.
Reaction Pathway Modeling and Transition State AnalysisThis area of computational chemistry investigates the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or its interaction with other chemical species. Researchers would map out the potential energy surface connecting reactants to products, identifying the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this transition state allows for the determination of the activation energy, which is a key factor in predicting the reaction rate.
While these computational methods are routinely applied to a wide range of organic molecules, specific studies applying them to this compound have not been identified. Future research in this area would be valuable for a complete understanding of the chemical and physical properties of this compound.
Prediction of Spectroscopic Parameters
Computational methods are pivotal in predicting the spectroscopic parameters of this compound, which is crucial for its identification and structural elucidation. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed to calculate nuclear magnetic resonance (NMR) and infrared (IR) spectra.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. nih.gov These theoretical calculations help in the assignment of experimental NMR signals to specific atoms within the molecule. The accuracy of these predictions is highly dependent on the chosen theoretical level, including the functional and basis set.
Similarly, the vibrational frequencies in an IR spectrum can be computationally predicted. arxiv.orgnih.govarxiv.orgcardiff.ac.uk By calculating the harmonic frequencies at a selected level of theory, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. arxiv.org A hypothetical comparison of predicted vibrational frequencies for the cis and trans isomers of this compound is presented in Table 1.
| Functional Group | Predicted Vibrational Mode | cis-4-Methoxycyclohexanamine (cm⁻¹) | trans-4-Methoxycyclohexanamine (cm⁻¹) |
| N-H | Symmetric Stretch | 3350 | 3345 |
| N-H | Asymmetric Stretch | 3420 | 3415 |
| C-H (methoxy) | Symmetric Stretch | 2850 | 2855 |
| C-H (ring) | Asymmetric Stretch | 2950 | 2955 |
| C-O | Stretch | 1100 | 1105 |
| C-N | Stretch | 1200 | 1195 |
Table 1: Hypothetical Predicted Infrared (IR) Vibrational Frequencies for this compound Isomers. This table illustrates the kind of data that would be generated from DFT calculations for the prediction of spectroscopic parameters.
Advanced Computational Methodologies
To achieve a more refined understanding of this compound, advanced computational methodologies are employed. These methods provide high-accuracy energy calculations and insights into the molecule's dynamic nature.
Composite Methods for High-Accuracy Energy Calculations
Composite methods, such as the Gaussian-n (G3, G4, etc.) theories and Complete Basis Set (CBS) methods, are utilized to obtain highly accurate thermochemical data. researchgate.net These approaches combine results from several high-level calculations with smaller basis sets and corrections to approximate the results of a much more computationally expensive calculation with a very large basis set. For this compound, these methods can be used to precisely calculate properties like the gas-phase enthalpy of formation and the energy differences between its various conformers (e.g., chair and boat conformations of the cyclohexane ring, and axial vs. equatorial positioning of the substituents).
A hypothetical representation of the relative energies of different conformers of this compound as calculated by various composite methods is shown in Table 2.
| Conformer | G4(MP2) Relative Energy (kcal/mol) | CBS-QB3 Relative Energy (kcal/mol) |
| trans (eq, eq) | 0.00 | 0.00 |
| cis (ax, eq) | 1.85 | 1.90 |
| trans (ax, ax) | 4.50 | 4.65 |
Table 2: Hypothetical High-Accuracy Relative Energies of this compound Conformers. This table exemplifies the type of high-precision energy data that can be obtained using composite computational methods.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a versatile and widely used method in computational chemistry. acs.orgacs.org For this compound, DFT is applied to a wide range of investigations, including geometry optimization to find the most stable molecular structures, and the calculation of electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments. nih.gov The choice of exchange-correlation functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results that are in good agreement with experimental data. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into conformational changes, such as the ring-flipping of the cyclohexane moiety, and the interactions of the molecule with its environment, for instance, in a solvent or interacting with a biological target. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that reveals how the molecule moves and fluctuates, offering a deeper understanding of its flexibility and intermolecular interactions.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 4-Methoxycyclohexanamine (B177878) in solution. It provides precise information on the connectivity, chemical environment, and spatial arrangement of atoms.
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOESY for stereochemistry)
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the stereochemistry of the molecule, i.e., distinguishing between cis and trans isomers.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the cyclohexane (B81311) ring, such as between H-1 and its neighbors on C-2 and C-6, and between H-4 and its neighbors on C-3 and C-5. This helps to trace the proton connectivity throughout the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for assigning the carbon signals based on the already-assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful NMR technique for determining stereochemistry. nih.gov It detects protons that are close to each other in space, typically within 5 Å, regardless of their through-bond connectivity. The key application for this compound is to differentiate the cis and trans isomers by observing specific through-space interactions.
In the more stable chair conformation of the trans isomer , both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are in equatorial positions. A NOESY experiment would show a strong spatial correlation between the axial proton at C-1 (H-1a) and the axial protons at C-3/C-5 (H-3a/H-5a). Similarly, the axial proton at C-4 (H-4a) would show correlations to the axial protons at C-2/C-6 (H-2a/H-6a).
In the cis isomer , one substituent is axial and the other is equatorial. For instance, in the conformer with an axial amino group and an equatorial methoxy group, the equatorial proton at C-1 (H-1e) would show a NOESY cross-peak to the equatorial protons at C-2/C-6 (H-2e/H-6e). Crucially, the axial protons on the same face of the ring (e.g., H-1a, H-3a, H-5a) would exhibit strong NOESY correlations, confirming their 1,3-diaxial relationship. oregonstate.edu
Application of Chemical Shifts and Coupling Constants for Structural Assignments
The precise values of ¹H and ¹³C chemical shifts (δ) and proton-proton coupling constants (³JHH) are highly dependent on the chemical environment and stereochemistry, providing definitive structural assignments.
¹H NMR: In substituted cyclohexanes, axial protons are more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts. The methine proton attached to the carbon bearing the amino group (H-1) and the methine proton on the carbon with the methoxy group (H-4) are particularly diagnostic.
For the trans isomer (diequatorial), the H-1 and H-4 protons are axial. They appear as broad multiplets due to multiple large axial-axial couplings (³Jaa ≈ 8–13 Hz) and smaller axial-equatorial couplings (³Jae ≈ 2–5 Hz).
For the cis isomer (axial/equatorial), one methine proton will be axial and the other equatorial. The axial proton will exhibit large ³Jaa couplings, while the equatorial proton will show only smaller ³Jee and ³Jea couplings (≈ 2–5 Hz), resulting in a narrower multiplet.
¹³C NMR: The chemical shifts of the ring carbons are also influenced by the orientation of the substituents. Carbons bearing axial substituents are typically shielded (shift to lower ppm) compared to those with equatorial substituents, a phenomenon known as the gamma-gauche effect. This allows for the differentiation of isomers based on the chemical shifts of C-1, C-4, and the adjacent carbons (C-2, C-3, C-5, C-6).
The following table presents typical predicted NMR data for the two isomers of this compound.
| Assignment | Trans Isomer (Predicted) | Cis Isomer (Predicted) |
| ¹H Chemical Shifts (δ, ppm) | ||
| H-1 (axial) | ~2.6-2.8 (tt) | ~3.0-3.2 (m, narrow) |
| H-4 (axial) | ~3.1-3.3 (tt) | ~3.4-3.6 (m, narrow) |
| -OCH₃ | ~3.3 | ~3.35 |
| Ring CH₂ (axial) | ~1.1-1.4 | ~1.2-1.5 |
| Ring CH₂ (equatorial) | ~1.8-2.1 | ~1.7-2.0 |
| ¹³C Chemical Shifts (δ, ppm) | ||
| C-1 (-CHNH₂) | ~51.5 | ~47.0 |
| C-4 (-CHOCH₃) | ~77.0 | ~72.5 |
| C-2, C-6 | ~34.0 | ~30.0 |
| C-3, C-5 | ~31.0 | ~27.5 |
| -OCH₃ | ~56.0 | ~56.5 |
| Coupling Constants (Hz) | ||
| ³J(H1a, H2a/6a) | ~10-12 Hz | N/A (H-1 is equatorial) |
| ³J(H4a, H3a/5a) | ~10-12 Hz | N/A (H-4 is equatorial) |
| Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary. |
Variable Temperature NMR for Conformational Dynamics
Variable-temperature (VT) NMR spectroscopy is a powerful tool to study the dynamic conformational processes in molecules like this compound, specifically the chair-chair ring interconversion. auremn.org.brresearchgate.net
At room temperature, this interconversion is rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the axial and equatorial protons. calpaclab.com As the temperature is lowered, the rate of this ring flip decreases.
Coalescence: As the sample is cooled, the sharp, averaged signals begin to broaden until they merge into very broad humps at a specific temperature known as the coalescence temperature (Tc).
Low-Temperature Spectrum: Below Tc, the interconversion becomes slow enough that the NMR spectrometer can distinguish between the two distinct chair conformers. The spectrum "freezes out," showing separate, sharp signals for the axial and equatorial protons of the major conformer.
For the trans isomer, the two chair conformers (diequatorial and diaxial) are not energetically equivalent. The diequatorial conformer is significantly more stable. Therefore, at low temperatures, the spectrum will be dominated by the signals of this single conformer. For the cis isomer, the two chair conformers (e.g., axial-amino/equatorial-methoxy and equatorial-amino/axial-methoxy) are energetically different, and the equilibrium will favor the conformer with the larger group in the equatorial position. By analyzing the NMR spectra across a range of temperatures, it is possible to calculate the activation energy barrier (ΔG‡) for the ring-flip process and the relative populations of the conformers. rsc.org
Infrared (IR) and Raman Spectroscopy
Analysis of Functional Group Vibrations
The IR and Raman spectra of this compound are dominated by vibrations characteristic of its amine, ether, and cyclohexane functional groups.
N-H Vibrations: The primary amine group (-NH₂) gives rise to characteristic stretching vibrations. In the IR spectrum, two bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. An N-H bending (scissoring) vibration appears around 1590-1650 cm⁻¹.
C-H Vibrations: The C-H stretching vibrations of the cyclohexane ring and the methoxy group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). These bands are usually strong in both IR and Raman spectra. C-H bending and scissoring vibrations for the CH₂ groups are found in the 1440-1470 cm⁻¹ region.
C-O Vibrations: The ether linkage is characterized by a strong C-O-C asymmetric stretching vibration, which typically appears as a prominent band in the IR spectrum between 1070 and 1150 cm⁻¹. This band is often weaker in the Raman spectrum.
C-N Vibrations: The C-N stretching vibration is found in the 1020-1250 cm⁻¹ region. This peak can be of variable intensity and may be coupled with other vibrations.
Cyclohexane Ring Vibrations: The cyclohexane skeleton has characteristic "breathing" and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹). These bands, while complex, contribute to the unique spectral fingerprint of the molecule. nih.gov
Elucidation of Molecular Structures and Bonding Information
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes due to different selection rules. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. libretexts.org
The following table summarizes the expected key vibrational frequencies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Activity |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |
| C-H Stretch (sp³) | 2850 - 2960 | IR, Raman |
| N-H Scissoring Bend | 1590 - 1650 | IR |
| CH₂ Scissoring Bend | 1440 - 1470 | IR, Raman |
| C-O-C Asymmetric Stretch | 1070 - 1150 | IR (Strong) |
| C-N Stretch | 1020 - 1250 | IR |
| Cyclohexane Ring Modes | 800 - 1200 | IR, Raman |
| Note: These are typical frequency ranges. The exact position and intensity depend on the molecular environment and stereochemistry. |
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the molecular formula of this compound. pnnl.gov Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. nih.govnih.gov This high precision, typically with an error of less than 5 parts per million (ppm), allows for the determination of a unique elemental composition.
The molecular formula of this compound is C₇H₁₅NO. Its calculated monoisotopic mass is 129.11536 Da. nih.gov HRMS can easily distinguish this exact mass from other potential molecular formulas that have the same nominal mass of 129 Da, such as C₈H₁₉N or C₉H₂₃. This capability is crucial for confirming the identity of the compound in complex samples or when validating a synthetic product, eliminating potential misidentification based on nominal mass alone. nih.gov
Table 2: HRMS Distinction of Compounds with Nominal Mass 129
| Molecular Formula | Compound Class Example | Monoisotopic Exact Mass (Da) | Mass Difference from C₇H₁₅NO (mDa) |
| C₇H₁₅NO | This compound | 129.11536 | 0.00 |
| C₈H₁₉N | Di-n-butylamine | 129.15175 | +36.39 |
| C₉H₇O | Cinnamaldehyde | 129.06532 | -50.04 |
| C₅H₁₁N₃O | N-Ethyl-N-methylglycine hydrazide | 129.09021 | -25.15 |
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of this compound by analyzing its fragmentation patterns. youtube.comyoutube.com In an MS/MS experiment, the molecular ion (precursor ion) of the compound, [C₇H₁₅NO]⁺˙ at m/z 129, is selectively isolated and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, structurally significant product ions. researchgate.net
For cyclic amines, characteristic fragmentation pathways include α-cleavage and ring cleavage. whitman.edujove.comwhitman.edu Alpha-cleavage involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this could lead to the formation of an iminium ion. Another prominent fragmentation pathway would be the loss of the methoxy group as a neutral radical (·OCH₃, mass 31) or as methanol (B129727) (CH₃OH, mass 32), leading to fragment ions at m/z 98 and m/z 97, respectively. Cleavage of the cyclohexane ring can also occur, resulting in the loss of neutral molecules like ethene (C₂H₄, mass 28). whitman.edu Analyzing these product ions allows for the reconstruction of the original molecule's structure and can help differentiate it from isomers.
Table 3: Plausible MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Mass of Neutral Loss (Da) | Product Ion (m/z) | Proposed Fragment Structure/Formula |
| 129 | ·CH₃ | 15 | 114 | [M-CH₃]⁺ |
| 129 | NH₃ | 17 | 112 | [M-NH₃]⁺˙ |
| 129 | ·OCH₃ | 31 | 98 | [M-OCH₃]⁺ |
| 129 | CH₃OH | 32 | 97 | [M-CH₃OH]⁺˙ |
| 129 | CH₅O (CH₃OH + H) | 33 | 96 | [M-CH₅O]⁺ |
| 98 | C₂H₄ | 28 | 70 | [M-OCH₃-C₂H₄]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for the separation and identification of this compound in complex mixtures. youtube.comresearchgate.net The gas chromatograph first separates the components of a sample based on their volatility and differential interactions with the column's stationary phase. labrulez.com Due to slight differences in polarity and boiling points, the cis and trans isomers of this compound can often be separated by GC, eluting at distinct retention times. nih.govresearchgate.net
As each separated component elutes from the GC column, it enters the mass spectrometer, which acts as a detector. youtube.com The MS ionizes the molecules and records their mass spectrum, providing a molecular fingerprint for identification. scispace.com This allows for positive identification of each isomer by comparing its mass spectrum to a library database. academicjournals.org GC-MS is therefore highly effective for confirming the presence of this compound, distinguishing between its isomers, and quantifying its concentration in a sample matrix. nih.govresearchgate.net
Table 4: Hypothetical GC-MS Data for Isomer Analysis
| Analyte | Retention Time (min) | Key Mass Spectral Peaks (m/z) |
| cis-4-Methoxycyclohexanamine | 12.45 | 129 (M⁺), 114, 98, 84, 56 |
| trans-4-Methoxycyclohexanamine | 12.82 | 129 (M⁺), 114, 98, 84, 56 |
| Impurity (e.g., Cyclohexanol) | 9.75 | 100 (M⁺), 82, 57 |
Chromatographic Methods for Separation and Quantification
Developing a High-Performance Liquid Chromatography (HPLC) method for the separation of cis and trans isomers of this compound requires a systematic approach to optimize selectivity and resolution. thermofisher.comsigmaaldrich.comamazonaws.com The process involves careful selection of the stationary phase, mobile phase, and detection parameters. phenomenex.com
Stationary Phase Selection: The choice of column is the most critical factor. amazonaws.com
Reversed-Phase (RP) Chromatography: A C18 or C8 column could potentially separate the isomers based on subtle differences in their hydrophobicity. The trans isomer, often being slightly less polar, may exhibit longer retention times.
Normal-Phase (NP) Chromatography: Using a silica (B1680970) or cyano-propyl column, separation is based on polar interactions. This mode can be effective for separating isomers with different spatial arrangements of polar groups.
Chiral Stationary Phases (CSPs): Although the cis and trans isomers are diastereomers (not enantiomers, unless considering the chiral centers), certain chiral columns can offer unique selectivities for geometric isomers due to their complex three-dimensional structures. nih.govphenomenex.comnih.gov Polysaccharide-based or crown-ether-based CSPs could be screened for potential separation. nih.govhplc.eu
Mobile Phase Optimization: Once a column is selected, the mobile phase composition is optimized to achieve adequate retention and resolution. sigmaaldrich.com In reversed-phase mode, this typically involves adjusting the ratio of an organic modifier (like acetonitrile (B52724) or methanol) to an aqueous buffer. The pH of the buffer is a critical parameter for the basic amine group; operating at a pH where the amine is protonated can improve peak shape and retention. In normal-phase mode, mixtures of non-polar solvents like hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) or ethanol (B145695) are adjusted.
Detection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (~200-210 nm) may be possible but often lacks sensitivity. More suitable detection methods include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or coupling the HPLC to a mass spectrometer (LC-MS) for high sensitivity and specificity.
Table 5: Example HPLC Method Parameters for Isomer Separation
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Silica (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |
| Mobile Phase B | Acetonitrile | Isopropanol |
| Gradient/Isocratic | Isocratic: 70% A / 30% B | Isocratic: 95% A / 5% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detector | Mass Spectrometer (LC-MS) | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 5 µL | 10 µL |
Gas Chromatography (GC) for Volatile Derivative Analysis
Direct Gas Chromatographic (GC) analysis of primary amines like this compound can be challenging due to their high polarity and potential for peak tailing, which can lead to poor resolution and inaccurate quantification. To overcome these limitations, derivatization is a crucial step to convert the amine into a more volatile and less polar derivative suitable for GC analysis. Acylation is a common and effective derivatization technique for amines.
Derivatization with Acylating Reagents:
The primary amino group of this compound can be readily acylated using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). This reaction replaces the active hydrogen atoms of the amino group with a perfluoroacyl group, resulting in a more stable, volatile, and less polar derivative. These fluorinated derivatives also exhibit excellent response with an electron capture detector (ECD), enhancing sensitivity.
A typical derivatization procedure involves reacting a solution of this compound in an appropriate aprotic solvent with an excess of the acylating anhydride. The reaction is often performed at a slightly elevated temperature to ensure complete conversion. After the reaction, the excess reagent and by-products are removed, and the resulting derivative is analyzed by GC.
GC-MS Analysis of Acylated Derivatives:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of these derivatives. The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, confirming its identity.
For instance, the heptafluorobutyrylamide derivative of a related compound, 4-methoxy-3-methyl-phenethylamine, has been shown to provide unique fragment ions that allow for specific side-chain identification, which is crucial for distinguishing between isomers. nih.gov A similar approach can be applied to this compound, where the fragmentation pattern of its acylated derivative would provide definitive structural confirmation.
Illustrative GC Parameters for Acylated Amine Analysis:
| Parameter | Value |
| Column | A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane or a 14% cyanopropylphenyl polysiloxane phase. |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Detector Temperature | 280 °C (for FID) or corresponding transfer line temperature for MS. |
This table represents a typical starting point for method development and would require optimization for the specific acylated derivative of this compound.
Chiral Chromatography for Enantiomeric Excess Determination
This compound exists as two diastereomers: cis and trans. The trans-isomer possesses a plane of symmetry and is therefore achiral. However, the cis-isomer is chiral and exists as a pair of enantiomers. Consequently, chiral chromatography is a critical technique for the separation and quantification of these enantiomers to determine the enantiomeric excess (ee) of a given sample.
Applicability of Chiral Chromatography:
The presence of a stereocenter in the cis-isomer of this compound makes it a suitable candidate for chiral separation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of chiral amines, often employing chiral stationary phases (CSPs).
Chiral Stationary Phases (CSPs) for Amine Separation:
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a broad range of chiral compounds, including amines. nih.govphenomenex.com These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to different retention times. The choice of the specific polysaccharide derivative and the mobile phase composition are critical for achieving optimal separation.
Another class of CSPs suitable for amine separation are cyclofructan-based columns. These have shown high success rates in resolving primary amines. dntb.gov.ua
Illustrative Chiral HPLC Method Parameters:
While a specific published method for the chiral separation of cis-4-Methoxycyclohexanamine is not available, a general approach can be outlined based on the successful separation of other chiral cyclic amines.
| Parameter | Value |
| Column | Chiralpak® IA or Chiralcel® OD-H (amylose or cellulose-based CSPs). |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic additive like diethylamine (B46881) (DEA) or butylamine (B146782) is often added to improve peak shape and resolution. |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Temperature | Ambient or controlled (e.g., 25 °C). |
| Detection | UV detector at a low wavelength (e.g., 210-220 nm) or a mass spectrometer. |
This table provides a general starting point for developing a chiral HPLC method. The optimal conditions would need to be determined experimentally.
Enantiomeric Excess (ee) Determination:
Once the enantiomers are separated, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers. This provides a quantitative measure of the enantiomeric purity of the sample.
This compound: A Versatile Building Block in Chemical Synthesis
A VITAL COMPONENT IN THE SYNTHESIS OF COMPLEX MOLECULES AND PHARMACEUTICALS, this compound SERVES AS A KEY INTERMEDIATE AND SCAFFOLD FOR THE DEVELOPMENT OF NOVEL CHEMICAL ENTITIES. ITS UNIQUE STRUCTURAL FEATURES ALLOW FOR DIVERSE CHEMICAL MODIFICATIONS, MAKING IT A VALUABLE TOOL IN MEDICINAL CHEMISTRY AND ORGANIC SYNTHESIS.
Applications in Organic Synthesis and Medicinal Chemistry Building Blocks
Cyclohexane-Based Amine Analogues in Chemical Research
Comparative Studies with Analogous Cycloalkanamines
The utility of this compound as a synthetic building block is best understood through comparison with its structural analogs, such as 4-methylcyclohexanamine and 4-hydroxycyclohexanamine. The choice of the substituent at the 4-position of the cyclohexylamine ring can have a profound impact on the reactivity, solubility, and biological activity of the resulting derivatives.
While direct, comprehensive comparative studies on the synthetic reactivity of these specific analogs are not extensively documented in publicly available literature, the principles of physical organic chemistry suggest that the electronic nature of the 4-substituent would modulate the nucleophilicity of the amine.
Table 1: Comparison of 4-Substituted Cyclohexanamine Analogs
| Compound | 4-Substituent | Key Physicochemical Properties Influenced | Potential Impact on Synthetic Utility |
| This compound | -OCH₃ | Polarity, Basicity, Lipophilicity, Hydrogen bond accepting capability | Can influence reaction kinetics and solubility of intermediates. |
| 4-Methylcyclohexanamine | -CH₃ | Lipophilicity, Steric hindrance | May alter reaction selectivity and rate due to steric and electronic effects. |
| 4-Hydroxycyclohexanamine | -OH | Polarity, Hydrogen bond donating and accepting capability | Offers a reactive handle for further functionalization. |
The development of synthetic routes to these analogs, such as the production of trans-4-methylcyclohexylamine as a key intermediate for the antidiabetic drug glimepiride, underscores the industrial importance of this class of compounds. Modern biocatalytic methods, including the use of transaminases, are being explored to achieve high diastereoselectivity in the synthesis of such 4-substituted cyclohexylamines, which is a critical aspect for their application in pharmaceuticals.
Exploration of Structural Modifications on Synthetic Utility
The synthetic utility of this compound is significantly expanded through the exploration of its structural modifications. These modifications can be broadly categorized into N-substitution of the amine group and alterations to the cyclohexane ring or the methoxy group itself.
N-Substitution: The primary amine of this compound serves as a versatile handle for a wide range of chemical transformations. It readily undergoes reactions such as acylation, alkylation, and reductive amination to introduce a diverse array of substituents. This allows for the construction of extensive compound libraries for high-throughput screening in drug discovery. The synthesis of N-substituted derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a particular scaffold. For example, the synthesis of N-substituted derivatives of other cyclic amines has been a fruitful area of research in the development of new therapeutics.
Table 2: Examples of N-Substitution Reactions on Cycloalkanamines
| Reaction Type | Reagents | Resulting Functional Group |
| Acylation | Acid chlorides, Anhydrides | Amide |
| Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
Modifications of the Cyclohexane Ring and Methoxy Group: While less common, modifications to the cyclohexane ring or the methoxy group of this compound can also be envisioned to create novel building blocks. For instance, the methoxy group could potentially be demethylated to reveal a hydroxyl group, providing another point for diversification. The development of new synthetic methodologies is continually expanding the toolbox available to chemists for the precise modification of such scaffolds. The goal of these modifications is often to create molecules with improved biological activity, selectivity, and pharmacokinetic properties.
Catalytic Applications of 4 Methoxycyclohexanamine Derivatives As Catalysts or Ligands
Use in Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Primary and secondary amines are a cornerstone of organocatalysis, often activating substrates through the formation of enamine or iminium ion intermediates. In principle, the amine functionality of 4-methoxycyclohexanamine (B177878) could participate in such catalytic cycles.
However, a comprehensive search of scientific databases reveals no specific instances where this compound or its derivatives have been employed as organocatalysts. While the parent cyclohexylamine (B46788) has been explored as an organocatalyst for various transformations, the influence of the 4-methoxy group on catalytic activity and selectivity remains uninvestigated. The electronic and steric properties of the methoxy (B1213986) group could potentially modulate the reactivity and stereoselectivity of a hypothetical catalyst, but without experimental data, this remains speculative.
Ligand Design for Metal-Catalyzed Reactions
The amine group of this compound provides a coordination site for metal ions, suggesting its potential as a ligand in metal-catalyzed reactions. The design of ligands is crucial for controlling the reactivity and selectivity of a metal catalyst.
The synthesis of chiral ligands is a major focus in asymmetric catalysis. This compound exists as cis and trans diastereomers. If resolved into its constituent enantiomers, it could serve as a chiral scaffold for the synthesis of new ligands. For instance, the amine group could be functionalized to create bidentate or multidentate ligands that can coordinate to a metal center and create a chiral environment.
Despite this theoretical potential, there are no published reports on the synthesis of chiral ligands derived specifically from this compound for use in asymmetric catalysis. The development of chiral ligands from other cyclohexanediamine (B8721093) derivatives is well-established, but the specific 4-methoxy substituted analogue has not been utilized in this context according to available literature.
The stereochemical outcome of a catalytic reaction is highly dependent on the structure of the ligand. A chiral ligand derived from this compound could, in theory, influence the stereoselectivity of a metal-catalyzed transformation. The rigid cyclohexyl backbone and the stereochemistry of the amine and methoxy groups would dictate the three-dimensional space around the metal center, thereby influencing the approach of the substrate.
As no such ligands have been synthesized and tested, there is no experimental data to support or detail the level of stereocontrol that could be achieved. Discussions on this topic are therefore confined to general principles of asymmetric catalysis rather than specific findings related to this compound derivatives.
Q & A
Q. What are the common synthetic routes for 4-methoxycyclohexanamine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via reductive amination of 4-methoxycyclohexanone using ammonia and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6–7) . Alternatively, nucleophilic substitution of 4-methoxycyclohexyl halides with ammonia may be employed, though steric hindrance can reduce efficiency. Key factors include:
- Temperature : Elevated temperatures (>60°C) may degrade intermediates.
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
- Catalysts : Palladium or nickel catalysts improve reductive amination yields.
Validate purity via NMR (e.g., δ 1.5–2.5 ppm for cyclohexyl protons) and GC-MS (m/z 143 [M⁺]) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Use a multi-technique approach:
- NMR spectroscopy : Assign methoxy (δ ~3.3 ppm) and amine (δ ~1.8 ppm) protons.
- IR spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peak (C₇H₁₅NO, m/z 129.1) and fragmentation patterns.
- X-ray crystallography : Resolve stereochemistry (e.g., axial vs. equatorial methoxy groups) . Cross-reference with NIST spectral libraries .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods (vapor pressure: ~0.1 mmHg at 25°C) .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation.
- Disposal : Neutralize with dilute HCl (1:10 v/v) and dispose via hazardous waste channels . Document degradation products (e.g., cyclohexanol derivatives) via LC-MS .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Stereochemical variations (e.g., cis vs. trans isomers) significantly impact receptor binding. For example:
- Cis-4-methoxycyclohexanamine : Enhanced affinity for serotonin receptors due to planar conformation .
- Trans isomers : Preferentially bind dopamine transporters.
Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers and validate activity via in vitro assays (e.g., IC₅₀ measurements) .
Q. How can researchers resolve contradictions in pharmacological data for this compound?
Conflicting results (e.g., variable IC₅₀ values) may arise from:
Q. What methodologies are recommended for studying this compound’s metabolic pathways?
- Isotopic labeling : Use ¹⁴C-labeled this compound to track hepatic metabolism (e.g., CYP450-mediated demethylation) .
- In vitro models : Incubate with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF-MS.
- In silico prediction : Apply software like Schrödinger’s ADMET Predictor to identify potential toxic metabolites .
Q. How can analytical methods for this compound be validated to ensure reproducibility?
Follow ICH Q2(R1) guidelines:
Q. What strategies optimize the scalability of this compound synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
